5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide is a synthetic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound inhibits the activity of PI3Kα with nanomolar potency . It binds to the ATP-binding pocket of PI3Kα, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in various types of cancer .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, a downstream effector in the pathway. This leads to reduced mTOR activity, which in turn can inhibit cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of the PI3K/AKT/mTOR signaling pathway . This can lead to reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or at the sulfonamide group, leading to the formation of amines.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide has potential applications as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities or other pharmacological effects.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyrrole-2-sulfonamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide lies in its combination of a thiophene ring with a pyrazole and pyridine ring. This specific arrangement of heterocycles can result in unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c15-13-3-4-14(22-13)23(20,21)18-6-7-19-10-12(9-17-19)11-2-1-5-16-8-11/h1-5,8-10,18H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYINPOVHOHXZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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